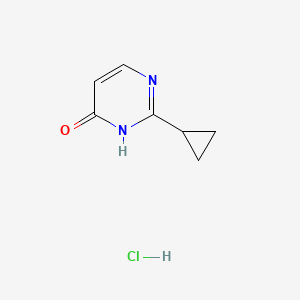

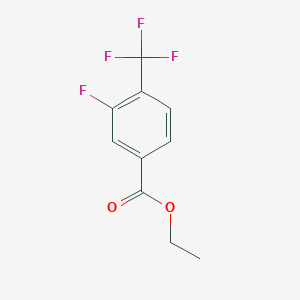

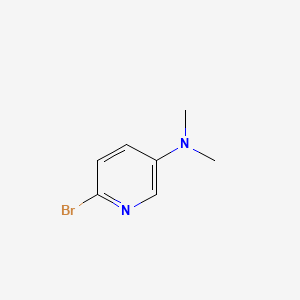

![molecular formula C12H22N2O5 B2688314 (2R)-2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid CAS No. 2309431-70-5](/img/structure/B2688314.png)

(2R)-2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid is a synthetic peptide that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

One foundational aspect of this compound's application is in the synthesis of complex amino acids and peptides, as demonstrated in studies focused on the preparation of constituent amino acids in toxins and other bioactive compounds. For example, research on the synthesis of L-2-amino-5-arylpentanoic acids, which are key amino acids in AM-toxins, showcases the use of similar structures in creating bioactive molecules (Shimohigashi, Lee, & Izumiya, 1976). These processes involve complex organic synthesis techniques, including resolution and decarboxylation steps, to achieve the desired chirality and functionalization.

Complex Formation and Reactivity

The ability to form complexes with metals is another significant application area. Studies on new boronates prepared from 2,4-pentanedione derived ligands highlight the structural and electronic similarities to ligands derived from salicylaldehyde, offering insights into the reactivity differences between these compounds and their potential in creating new materials or catalysts (Sánchez et al., 2004).

Enzymatic Studies and Biological Activity

The compound's structure also facilitates its use in studies of enzyme activity and the design of enzyme inhibitors, as seen in research on renin inhibitors. Analogues containing this or similar structures have been shown to be potent inhibitors of human plasma renin, a key enzyme in the blood pressure regulation pathway, showcasing the compound's potential in therapeutic applications (Thaisrivongs et al., 1987).

Material Science and Coordination Chemistry

Applications extend into material science and coordination chemistry, where the compound's derivatives participate in forming novel organometallic complexes with potential uses ranging from catalysis to drug development. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have been investigated for their anticancer properties, indicating the broad utility of this structure in synthesizing bioactive materials (Basu Baul et al., 2009).

Analytical and Bioanalytical Applications

Lastly, the study of interactions between glycyl dipeptides and detergents, for instance, sheds light on the compound's relevance in understanding peptide-surfactant interactions, which is crucial in formulating drugs and analyzing their behavior in biological systems (Yan et al., 2010).

properties

IUPAC Name |

(2R)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-5-6-8(10(16)17)14-9(15)7-13-11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNJOMPUVLLTKR-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

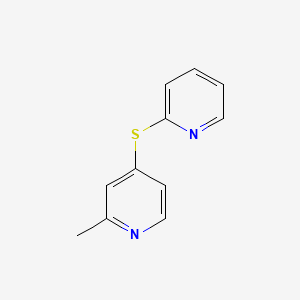

![N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B2688241.png)

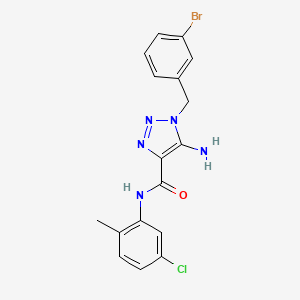

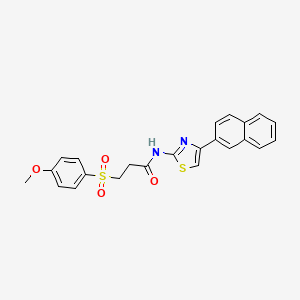

![2-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2688244.png)

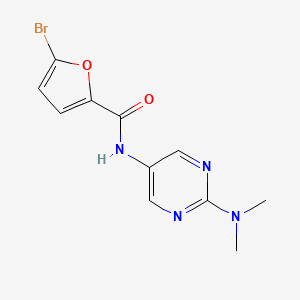

![2-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2688246.png)

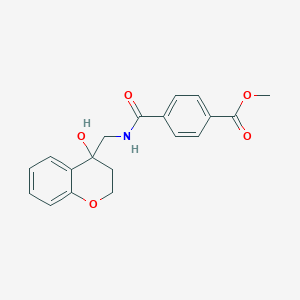

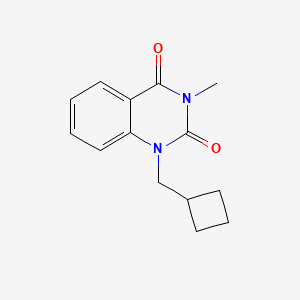

![N-(3-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2688253.png)